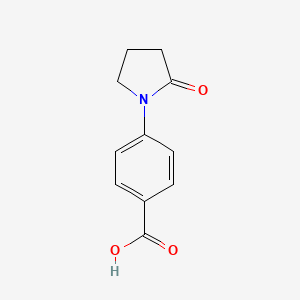

Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Overview

Description

Ethyl 2-bromo-2-(4-chlorophenyl)acetate, also known as EBCPA, is a versatile reagent used in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in most organic solvents. It is used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of chiral compounds, and the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis of α-Bromophenylacetic Acid Derivatives

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is used in the synthesis of α-bromophenylacetic acid derivatives. A study demonstrated the reaction of related compounds with bromine in various solvents, leading to the formation of these derivatives, notably α-bromophenylacetic acid and α-bromo(p-chlorophenyl) acetic acid, when reacted in acetic acid (Ogura, Furukawa, & Tsuchihashi, 1975).

Antitumor and Antimicrobial Activities

This compound derivatives have been studied for their potential antitumor and antimicrobial activities. In a study, compounds derived from similar chemical reactions displayed promising results in this regard (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).

Metabolism in Pharmacology

The metabolism of compounds structurally similar to this compound has been explored in pharmacological studies. For example, the metabolism of a related hypolipidemic agent was examined in various animals, shedding light on its biotransformation and potential pharmacological applications (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

Corrosion Inhibition Studies

In corrosion inhibition research, derivatives of this compound have been analyzed. Quantum chemical calculations based on DFT methods were performed on related quinoxalines compounds, indicating their potential as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).

Synthesis of Enantiomerically Pure Compounds

The chemical is also used in the synthesis of enantiomerically pure compounds. A study described a 7-step synthesis procedure starting from a related compound to produce enantiomerically pure diarylethanes, highlighting its importance in creating optically pure enantiomers with high purities (Zhang et al., 2014).

Nucleophilic Substitution Reactions

It has been used in studying nucleophilic substitution reactions. An investigation into the reaction of a similar compound with morpholine demonstrated the effects of solvent composition on the reaction rate, contributing to the understanding of nucleophilic substitution in organic chemistry (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Chemical Stimulation of Plant Branching

In agricultural research, related compounds have been applied to stimulate branching in deciduous tree fruit nursery stock. Such applications have shown significant effects on lateral branching, proving its utility in horticultural practices (Larsen, 1979).

Mechanism of Action

Target of Action

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.

Biochemical Pathways

It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .

Result of Action

The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .

properties

IUPAC Name |

ethyl 2-bromo-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAZDSRFJOHLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5445-25-0 | |

| Record name | 5445-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)

![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)